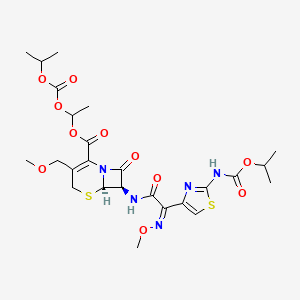

Cefpodoxime Proxetil Isopropylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefpodoxime Proxetil Isopropylcarbamate is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefpodoxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide variety of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as urinary tract infections, respiratory tract infections, skin infections, and sinusitis .

Wirkmechanismus

Target of Action

Cefpodoxime Proxetil Isopropylcarbamate, also known as Cefpodoxime, is an oral third-generation cephalosporin antibiotic . It is effective against most Gram-positive and Gram-negative bacteria . The primary targets of Cefpodoxime are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .

Mode of Action

Cefpodoxime works by inhibiting the synthesis of the bacterial cell wall . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the weakening of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

This compound is a prodrug . It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . This process allows the drug to be absorbed and become active in the body.

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of Cefpodoxime in vivo .

Result of Action

The bactericidal activity of Cefpodoxime results from its inhibition of cell wall synthesis . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This leads to the weakening of the bacterial cell wall, causing cell lysis and death .

Action Environment

The absorption and efficacy of Cefpodoxime can be influenced by the environment in the gastrointestinal tract. For instance, the presence of food can increase the absorption of the drug . Therefore, the action, efficacy, and stability of Cefpodoxime can be influenced by factors such as diet and gastrointestinal health.

Biochemische Analyse

Biochemical Properties

Cefpodoxime Proxetil Isopropylcarbamate interacts with various enzymes and proteins in the body. It primarily targets penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding to these proteins, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall instability and ultimately, bacterial cell death .

Cellular Effects

This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This disruption can affect various cellular processes, including cell division and growth. It does not work against viral infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in susceptible bacteria. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The drug is stable and does not degrade quickly, allowing it to exert its antibacterial effects over a prolonged period . Resistance to this compound can develop over time, primarily through the production of beta-lactamase enzymes by bacteria, which can hydrolyze the antibiotic and render it ineffective .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Lower doses may be sufficient to inhibit the growth of susceptible bacteria, while higher doses may be required for more resistant strains. High doses can also lead to adverse effects. In acute rodent toxicity studies, a single 5 g/kg oral dose produced no adverse effects .

Metabolic Pathways

This compound is a prodrug that is metabolized in the body to its active form, cefpodoxime . This metabolic process primarily occurs in the gastrointestinal tract, where the drug is absorbed and de-esterified . The rate of metabolic degradation of this compound to its active moiety i.e. cefpodoxime was determined in serum, liver, and intestinal S9 fraction of normal male Wistar rats .

Transport and Distribution

After oral administration, this compound is absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily eliminated through renal excretion . The drug’s distribution within cells and tissues can be influenced by various factors, including its lipophilicity, protein binding capacity, and the presence of active transport systems .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is within the bacterial cell, where it binds to penicillin-binding proteins in the cell wall . The drug must first cross the bacterial cell envelope, which includes the outer membrane in Gram-negative bacteria, to reach this target.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cefpodoxime Proxetil Isopropylcarbamate involves several key steps:

Acylation: The process begins with the acylation of 7-aminocephalosporanic acid (7-ACA) using S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM).

Chloroacetylation: The resulting cefotaxime is then chloroacetylated using chloroacetyl chloride.

Esterification: The acid function is esterified with 1-iodoethyl isopropyl carbonate.

Cleavage: Finally, the chloroacetamide protective group is cleaved using thiourea in N,N-dimethylacetamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions under controlled conditions to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cefpodoxime Proxetil Isopropylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the body to release the active cefpodoxime.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the thiazole ring.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and enzymes in the body.

Oxidation: Requires oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Major Products Formed

The primary product formed from the hydrolysis of this compound is cefpodoxime, the active antibiotic .

Wissenschaftliche Forschungsanwendungen

Respiratory Tract Infections

Cefpodoxime proxetil is widely used in treating acute otitis media, pharyngitis, and sinusitis. Clinical trials have demonstrated its efficacy in pediatric populations, showing comparable results to standard treatments like amoxicillin/clavulanic acid and cefuroxime axetil. For instance, randomized controlled trials indicated that doses of 8 to 10 mg/kg/day for 5 to 10 days were effective against acute otitis media .

Urinary Tract Infections

The drug has been shown to be effective in treating uncomplicated urinary tract infections caused by pathogens such as Escherichia coli and Klebsiella pneumoniae. Its pharmacokinetic profile allows for convenient dosing regimens, typically administered twice daily .

Skin and Soft Tissue Infections

Cefpodoxime proxetil has demonstrated efficacy against skin and soft tissue infections, including those caused by Staphylococcus aureus and Streptococcus pyogenes. Studies suggest that it can be as effective as parenterally administered antibiotics like ceftriaxone in certain cases .

Pharmacokinetics

- Absorption : After oral administration, cefpodoxime proxetil is absorbed and converted into its active form, cefpodoxime.

- Half-life : The drug has a half-life ranging from 2.09 to 2.84 hours, allowing for twice-daily dosing.

- Excretion : Approximately 29% to 33% of the administered dose is excreted unchanged in urine within 12 hours .

Comparative Efficacy Studies

Numerous studies have compared cefpodoxime proxetil with other antibiotics:

| Study | Pathogen | Treatment Regimen | Outcome |

|---|---|---|---|

| Study A | Haemophilus influenzae | Cefpodoxime 100 mg bid vs Amoxicillin/Clavulanic Acid | Similar clinical efficacy |

| Study B | Streptococcus pneumoniae | Cefpodoxime 200 mg bid vs Cefuroxime Axetil | Comparable bacteriological success |

| Study C | Staphylococcus aureus | Cefpodoxime 200 mg bid vs Ceftriaxone | Equivalent effectiveness in skin infections |

These studies underscore the versatility of cefpodoxime proxetil in treating various infections across different patient demographics .

Tolerability and Safety Profile

Cefpodoxime proxetil is generally well tolerated among patients, with mild gastrointestinal disturbances occurring in approximately 4% to 15% of cases. Serious adverse effects are rare, making it a suitable option for empirical therapy in both adults and children .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cefpodoxime: The active form of the prodrug.

Ciprofloxacin: A quinolone antibiotic with a different mechanism of action.

Cephalexin: A first-generation cephalosporin with a narrower spectrum of activity

Uniqueness

Cefpodoxime Proxetil Isopropylcarbamate is unique due to its broad-spectrum activity and oral bioavailability. Unlike some other cephalosporins, it is effective against both Gram-positive and Gram-negative bacteria and is well-tolerated in patients .

Eigenschaften

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16-/t13?,17-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYVVPBBTOLQNJ-WQXHCFAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.